1-EBIO - 10045-45-1

1-EBIO

Catalog Number: EVT-318587
CAS Number: 10045-45-1
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Ethyl-2-benzimidazolinone (1-EBIO) is a benzimidazolone derivative classified as a potassium channel opener. [] Its primary research application is activating specific types of potassium channels, namely the small conductance calcium-activated potassium channels (SK channels, specifically SK1-3 subtypes) and the intermediate conductance calcium-activated potassium channels (IK channels, specifically the hIK1 channel). [, , , ] This activation leads to various cellular responses, making 1-EBIO a valuable tool in investigating the physiological role of these channels in various tissues and their potential as therapeutic targets for diseases like cystic fibrosis, chronic obstructive pulmonary disease, and vascular disease. [, ]

Mechanism of Action

1-EBIO's primary mechanism of action is its ability to directly activate small and intermediate conductance calcium-activated potassium (SK/IK) channels. [, ] It achieves this by increasing the channel's sensitivity to calcium, thereby promoting channel opening even at lower intracellular calcium concentrations. [, ] This contrasts with other potassium channel modulators like apamin, which blocks SK channels, or 1,3-dihydro-1-[2-hydroxy-5-(triflu oromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazol-2-one (NS 1619), which inhibits SK channels activated by 1-EBIO. [] While the exact binding site is not fully elucidated in the provided literature, research suggests that 1-EBIO may interact with deep-pore gating structures within the channel pore. []

Applications
  • Investigating Chloride Secretion: 1-EBIO has been instrumental in studying chloride secretion in various epithelial tissues, including intestinal, airway, and conjunctival epithelia. [, , , , , ] By activating basolateral K+ channels, 1-EBIO induces hyperpolarization, creating a driving force for chloride ion exit through apical chloride channels. This makes it a valuable tool in investigating the mechanisms of chloride secretion and its potential therapeutic applications in diseases like cystic fibrosis. [, , , ]

  • Studying Vascular Function: 1-EBIO has been used to investigate the role of SK/IK channels in endothelium-dependent vasodilation. [, , ] By stimulating endothelial IK channels, 1-EBIO promotes hyperpolarization, which spreads to vascular smooth muscle cells, leading to vasodilation. This application is crucial for understanding vascular tone regulation and identifying potential therapeutic targets for vascular diseases. [, , ]

  • Exploring Neuronal Excitability: 1-EBIO is valuable in studying the role of SK channels in modulating neuronal excitability and synaptic transmission in the nervous system. [, , ] By increasing SK channel activity, 1-EBIO can enhance the afterhyperpolarization following action potentials, thus influencing neuronal firing patterns. [, ] Additionally, it has been shown to regulate synaptic efficacy by modulating NMDAR-mediated calcium influx. []

  • Investigating Cellular Apoptosis: 1-EBIO has been used to study the involvement of SK/IK channels in apoptosis in various cell types, including granulocytes and fibroblasts. [, ] While the precise mechanisms are still under investigation, 1-EBIO-mediated SK/IK channel activation has been linked to changes in mitochondrial ROS production and disruption of mitochondrial membrane potential. [, ]

  • Modulating Cardiac Development: 1-EBIO has been shown to influence the differentiation of pluripotent stem cells towards the cardiac lineage. [] By activating SK channels, 1-EBIO promotes cardiac mesoderm commitment, cardiomyocyte specification, and the enrichment of pacemaker-like cells. [] This novel application highlights the potential of 1-EBIO in generating specific cardiac cell subtypes for research and therapeutic purposes.

Future Directions
  • Developing novel 1-EBIO derivatives with enhanced selectivity and potency: Synthesizing 1-EBIO analogs with modifications to the benzimidazolone structure could lead to more potent and selective activators of specific SK/IK channel subtypes, improving therapeutic targeting and reducing potential side effects. []

Chlorzoxazone

Compound Description: Chlorzoxazone is a centrally acting muscle relaxant. It is structurally similar to 1-EBIO, sharing a benzimidazole core. Like 1-EBIO, chlorzoxazone acts as a positive modulator of SK channels, enhancing their activity. [, , ] This effect on SK channels in the brain may contribute to the muscle relaxant properties of chlorzoxazone. [] Studies have shown that chlorzoxazone can increase Na+ absorption across cystic fibrosis airway epithelial cells by enhancing basolateral K+ conductance. []

Relevance: The structural similarity between chlorzoxazone and 1-EBIO translates to a shared ability to activate SK channels, although chlorzoxazone generally exhibits lower potency than 1-EBIO. [] This suggests a common binding site or mechanism of action. Both compounds may offer therapeutic potential for conditions like cystic fibrosis by modulating ion transport. []

Relevance: Although structurally similar to 1-EBIO, NS-004 primarily targets CFTR channels rather than potassium channels. [] This difference in target specificity highlights the importance of specific structural features within the benzimidazolone scaffold for channel selectivity. The synergistic effect observed when NS-004 is combined with 1-EBIO suggests potential therapeutic applications for cystic fibrosis by targeting both potassium and chloride conductances. []

Relevance: While NS-1619 shares structural similarities with 1-EBIO, it primarily targets CFTR channels, not potassium channels, similar to NS-004. [] This difference underscores the importance of specific structural features within the benzimidazolone scaffold for selective channel activation. The synergistic effect observed when NS-1619 is combined with 1-EBIO further supports the potential therapeutic benefit of targeting both potassium and chloride conductances in cystic fibrosis. []

DCEBIO (5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one)

Compound Description: DCEBIO is a potent benzimidazolone derivative designed to improve upon the potency of 1-EBIO. [] This compound demonstrates several-fold greater potency in 86Rb+ uptake assays, indicating stronger activation of hIK1 K+ channels. [] In T84 monolayers, DCEBIO shows a 20-fold increase in potency for stimulating Cl- secretion compared to 1-EBIO. [] Notably, DCEBIO exhibits a remarkable 100-fold higher potency in patch-clamp assays of hIK1 activity. []

Relevance: As a more potent analog of 1-EBIO, DCEBIO highlights the potential for optimizing the benzimidazolone structure to enhance its activity on hIK1 K+ channels and stimulate Cl- secretion. [] This improved potency makes DCEBIO a promising candidate for further investigation as a potential therapeutic agent for CF and COPD. []

Properties

CAS Number

10045-45-1

Product Name

1-EBIO

IUPAC Name

3-ethyl-1H-benzimidazol-2-one

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

InChI

InChI=1S/C9H10N2O/c1-2-11-8-6-4-3-5-7(8)10-9(11)12/h3-6H,2H2,1H3,(H,10,12)

InChI Key

CXUCKELNYMZTRT-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2NC1=O

Synonyms

1-Ethyl-1,3-dihydro-2H-benzimidazol-2-one; 1-Ethyl-2-benzimidazolinone; 1-Ethyl-1,3-dihydro-2H-benzimidazol-2-one; 1-Ethyl-2-oxo-2,3-dihydrobenzimidazole_x000B_1-Ethylbenzimidazolin-2-one; 1-Ethylbenzimidazolinone; 3-Ethyl-2-benzimidazolinone

Canonical SMILES

CCN1C2=CC=CC=C2NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.